molecular formula C8H7ClN2O B3274363 Quinazolin-2(1H)-one hydrochloride CAS No. 60610-13-1

Quinazolin-2(1H)-one hydrochloride

Cat. No.: B3274363
CAS No.: 60610-13-1
M. Wt: 182.61 g/mol
InChI Key: MKLDLMXFDMZYAD-UHFFFAOYSA-N
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Description

Quinazolin-2(1H)-one hydrochloride is a derivative of quinazolinone, a heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-2(1H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to yield quinazolinone, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to dihydroquinazolinone using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions at the C-3 position, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and appropriate solvents.

Major Products Formed

    Oxidation: Quinazolinone N-oxide.

    Reduction: Dihydroquinazolinone.

    Substitution: Halogenated, nitrated, or sulfonated quinazolinone derivatives.

Scientific Research Applications

Quinazolin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Quinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: Another heterocyclic compound with similar biological activities but differing in the nitrogen atom’s position within the ring structure.

    Benzoxazinone: A related compound with an oxygen atom in place of one of the nitrogen atoms in the quinazolinone structure.

    Pyrimidinone: A simpler heterocyclic compound with a single nitrogen-containing ring.

Uniqueness

Quinazolin-2(1H)-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1H-quinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-8-9-5-6-3-1-2-4-7(6)10-8;/h1-5H,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDLMXFDMZYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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